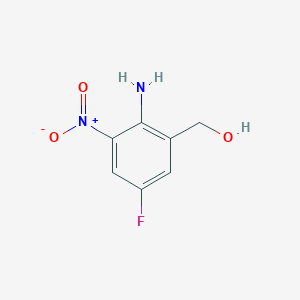
(2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate is a chiral compound belonging to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of suitable acyclic precursors under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis . The scalability of the production process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
(2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, influencing their activity . The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Used in the synthesis of various pharmaceuticals and has significant biological activities.
Prolinol: A derivative of pyrrolidine with applications in medicinal chemistry.
Uniqueness
(2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which enhances its selectivity and potency in biological systems . This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
methyl (2R,3R)-2-propan-2-ylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8-/m1/s1 |
Clave InChI |
FVMWZFYLHQWVAQ-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@@H](CCN1)C(=O)OC |
SMILES canónico |
CC(C)C1C(CCN1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
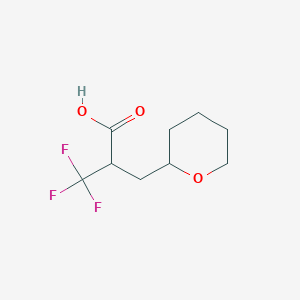
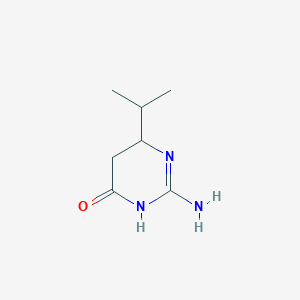
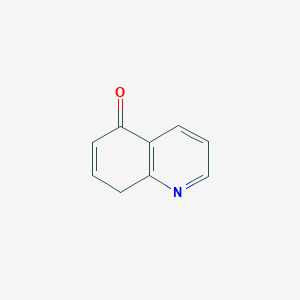

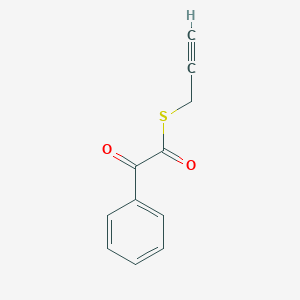
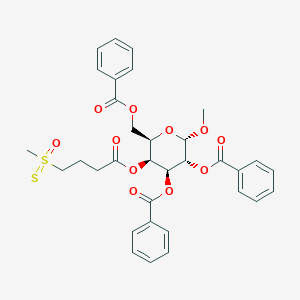
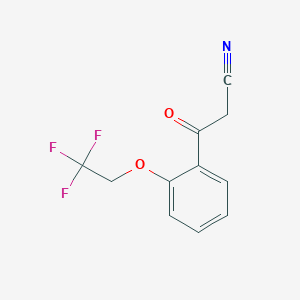


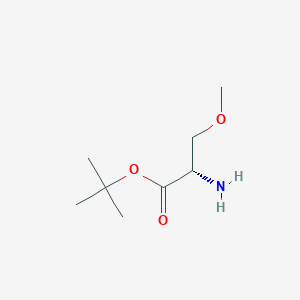
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
